3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile
Overview
Description
The compound “(3-Bromo-4-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C6H5BBrFO2 . It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “2-(3-Bromo-4-fluorophenyl)acetonitrile” has a molecular weight of 240.50 g/mol .
Scientific Research Applications
Facile Synthesis of Novel Polysubstituted Thiophene and 1,3,4-Thiadiazole Derivatives
Researchers have developed methods for synthesizing novel derivatives that involve compounds structurally related to "3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile." For instance, Farag, Dawood, and Kandeel (1997) detailed a synthesis process involving 3-oxopropanenitriles reacting with phenylisothiocyanate, leading to novel 1,3,4-thiadiazole derivatives. This process underscores the utility of such compounds in creating polysubstituted thiophenes and thiadiazoles, which are critical in the development of new materials and pharmaceuticals (Farag, Dawood, & Kandeel, 1997).
Synthesis and Reaction of Ortho-Fluoronitroaryl Nitroxides
Hankovszky et al. (1989) explored the synthesis of fluorophenyl nitroxides from related bromo-fluorobenzene compounds, demonstrating the role of these compounds in generating nitroxide radicals for spin-labeling studies. This research highlights the potential for using similar bromo-fluorophenyl compounds in the synthesis of nitroxides, which are valuable in magnetic resonance studies and in the development of spin-labeled compounds for biological research (Hankovszky et al., 1989).
Manganese(III) Acetate Based Oxidative Cyclizations
Yılmaz, Uzunalioğlu, and Pekel (2005) described using 3-oxopropanenitriles in oxidative cyclization reactions mediated by manganese(III) acetate to synthesize dihydrofuran carbonitriles. This study exemplifies the application of such compounds in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Design and Synthesis of Thiophene and 1,3,4-Thiadiazole Based Heterocycles
Research by Khidre, Radini, and Ibrahim (2019) on synthesizing new thiophene and 1,3,4-thiadiazole based heterocycles using 3-oxopropanenitriles demonstrates the versatility of these compounds in generating novel heterocyclic structures. These structures have significant implications in developing new materials and bioactive molecules, highlighting the potential for "3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile" in similar applications (Khidre, Radini, & Ibrahim, 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “2-(3-Bromo-4-fluorophenyl)acetonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-5-6(1-2-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRVPDDDAYDBDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654380 | |
Record name | 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | |
CAS RN |
914636-74-1 | |
Record name | 3-(3-Bromo-4-fluorophenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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